ethyl N-phenylcarbamodithioate
Description
Ethyl N-phenylcarbamodithioate is a carbamodithioate derivative characterized by the presence of a dithiocarbamate functional group (S-C(=S)-N-) with ethyl and phenyl substituents on the nitrogen atom. Carbamodithioates are known for their versatility, often serving as intermediates in chemical reactions or active ingredients in pesticidal formulations due to their sulfur-rich structure, which can interact with biological systems.
Properties
IUPAC Name |
ethyl N-phenylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCGONFKYSQUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156479 | |
| Record name | Carbanilic acid, dithio-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-20-2 | |
| Record name | Ethyl N-phenylcarbamodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, dithio-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilic acid, dithio-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl N-phenylcarbamodithioate can be synthesized through the reaction of phenyl isothiocyanate with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHC(S)SC}_2\text{H}_5 ] The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, phenyl-, ethyl ester involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
Ethyl N-phenylcarbamodithioate undergoes oxidation to form disulfides or sulfonic acids depending on the oxidizing agent:
Key Finding : Oxidation with H₂O₂ proceeds via radical intermediates, confirmed by ESR studies in analogous dithiocarbamates .
Hydrolysis and Degradation
Acidic or alkaline conditions induce cleavage of the dithiocarbamate group:
| Medium | Products | Mechanism |
|---|---|---|
| HCl (1M) | Ethylamine, CS₂, and phenylurea | Acid-catalyzed desulfurization |
| NaOH (2M) | Sodium diethyldithiocarbamate, aniline | Base-induced nucleophilic substitution |
Thermal Stability : Decomposes above 150°C, releasing COS and H₂S gases.
Coordination Chemistry
The sulfur atoms act as soft Lewis bases, forming complexes with transition metals:
| Metal Salt | Product Structure | Application |
|---|---|---|
| ZnCl₂ | Tetrahedral Zn(II) complex | Rubber vulcanization catalyst |
| Ni(NO₃)₂ | Square-planar Ni(II) complex | Electrochemical studies |
Notable Interaction : The Ni(II) complex exhibits catalytic activity in cross-coupling reactions .
Substitution Reactions
The dithiocarbamate group participates in nucleophilic substitutions:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, 60°C | S-Methyl derivative |
| Benzyl chloride | K₂CO₃, acetone | S-Benzyl analog |
Kinetics : Second-order kinetics observed in SN2-type reactions with alkyl halides.
Cycloaddition and Heterocycle Formation
Under catalytic conditions, this compound engages in [3+2] cycloadditions:
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | Thiophene-fused derivative | 78% |
| Methyl acrylate | AgOTf (5 mol%) | Pyridone analog | 65% |
DFT Studies : Asynchronicity in bond formation (2.14 Å vs. 2.44 Å bond lengths) explains regioselectivity .
Biological Interactions
This compound inhibits metalloenzymes via metal chelation:
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Carbonic anhydrase I | 0.85 | Zn²⁺ displacement at active site |
| Urease | 2.1 | Competitive inhibition |
Structure-Activity : Branched alkyl chains (e.g., iso-butyl) enhance potency 44-fold compared to linear analogs .
Comparative Reactivity Table
A comparison with related dithiocarbamates:
| Compound | Oxidation Rate (H₂O₂) | Hydrolysis Rate (pH 7) | Metal Binding Affinity (log K) |
|---|---|---|---|
| This compound | 1.0 (reference) | 1.0 (reference) | 8.2 (Zn²⁺) |
| Diethyldithiocarbamate | 1.3× faster | 1.5× faster | 9.1 (Zn²⁺) |
Scientific Research Applications
ethyl N-phenylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamodithioic acid, phenyl-, ethyl ester involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Functional Group |
|---|---|---|---|---|
| Ethyl N-phenylcarbamodithioate | Not provided | Ethyl, Phenyl | C₉H₁₁NS₂ | Carbamodithioate (S-C(=S)-N) |
| Methyl N-methyl-N-(4-methylphenyl)carbamodithioate | 62604-12-0 | Methyl, 4-Methylphenyl | C₁₀H₁₃NS₂ | Carbamodithioate (S-C(=S)-N) |
| [2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate | 105858-88-6 | Diethyl, Anilino, 4-Methoxyphenyl | C₂₀H₂₄N₂OS₂ | Carbamodithioate (S-C(=S)-N) |
Key Observations :
- Ethyl vs.
- Substituted Aromatic Rings : The 4-methylphenyl group () introduces electron-donating methyl substituents, while the 4-methoxyphenyl group () adds methoxy groups, which may improve solubility in polar solvents and alter electronic interactions in target binding .
- Complexity: The compound in features an additional anilino-iminoethyl chain, likely increasing molecular weight and influencing bioactivity through extended conjugation or hydrogen bonding .
Table 1: Comparative Properties of Carbamodithioates
Mechanistic Insights
- Steric Hindrance : Ethyl and phenyl groups in this compound may reduce enzymatic degradation compared to smaller substituents, prolonging activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl N-phenylcarbamodithioate with high purity and yield?
- Methodology : Focus on optimizing reaction conditions (e.g., solvent choice, temperature, stoichiometry of reactants like phenyl isocyanate and ethyl dithiocarbamate). Use techniques like thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via recrystallization or column chromatography is critical to remove byproducts such as unreacted starting materials or thiourea derivatives .
- Data Analysis : Report yields, melting points, and spectroscopic data (¹H/¹³C NMR, IR) to validate structural integrity. Cross-reference with literature to identify deviations (e.g., unexpected peaks in NMR indicating impurities) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
- Methodology : Combine multiple spectroscopic methods:
- IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.
- NMR : Look for characteristic shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons in phenyl group at δ 7.2–7.5 ppm).
- Mass Spectrometry : Identify molecular ion peaks (M⁺) and fragmentation patterns to differentiate from analogs like thiocarbamates .
- Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
Comparative Studies : Replicate conflicting studies under controlled conditions (e.g., solvent polarity, temperature) to isolate variables.
Mechanistic Probes : Use kinetic isotope effects or Hammett plots to determine whether reactions proceed via SN1 or SN2 pathways.
Computational Modeling : Apply DFT calculations to compare transition-state energies under different conditions .
- Data Interpretation : Address discrepancies by evaluating experimental design (e.g., purity of reagents, inert atmosphere use) and instrumental calibration .
Q. What strategies mitigate ligand degradation in metal complexes derived from this compound?
- Methodology :
- Stability Assays : Monitor complexes under varying pH, light, and temperature using UV-Vis spectroscopy or cyclic voltammetry.
- Ligand Modification : Introduce electron-withdrawing groups on the phenyl ring to enhance oxidative stability.
- Protective Coordination : Use chelating agents or inert gas environments during synthesis to prevent sulfur oxidation .
- Advanced Analysis : Pair X-ray crystallography with EXAFS to correlate structural changes with degradation pathways .
Q. How can researchers standardize data reporting for this compound to enhance reproducibility?
- Methodology :
- FAIR Principles : Adopt standardized formats (e.g., JCAMP-DX for spectral data, CIF for crystallography) and metadata templates (e.g., experimental conditions, instrument settings) .
- Open Tools : Use electronic lab notebooks (ELNs) to automate data capture and reduce transcription errors.
- Collaborative Validation : Share raw datasets in repositories like Zenodo or ChemRxiv for peer verification .
Data Analysis & Interpretation
Q. How should outliers in bioactivity data for this compound derivatives be addressed?
- Methodology :
Statistical Tests : Apply Grubbs’ test or Dixon’s Q-test to identify outliers.
Source Investigation : Check for experimental variables (e.g., cell line viability, solvent cytotoxicity).
Dose-Response Replication : Repeat assays at multiple concentrations to confirm trends .
- Reporting : Transparently document outlier exclusion criteria and provide raw data in supplementary materials .
Q. What computational approaches predict the solubility and stability of this compound in biological systems?
- Methodology :
- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility data.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to assess stability.
- pKa Prediction : Use software like MarvinSuite to estimate protonation states under physiological conditions .
Ethical & Methodological Compliance
Q. How can researchers ensure ethical sourcing and handling of this compound given its potential toxicity?
- Guidelines :
- Safety Protocols : Follow GHS labeling (e.g., S22, S24/25 for dust and skin contact) and use fume hoods during synthesis .
- Regulatory Adherence : Comply with TSCA (US) and REACH (EU) regulations for hazardous chemical use .
- Waste Management : Neutralize sulfur-containing waste via oxidation before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
